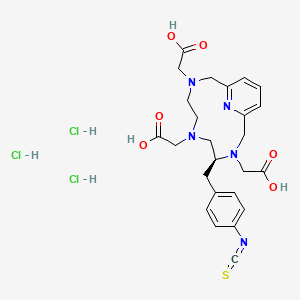
p-SCN-Bn-PCTA (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-SCN-Bn-PCTA (hydrochloride) is a bifunctional chelator and a macrocyclic derivative of diethylenetriaminepentaacetic acid (DPTA). It is primarily used for tumor pre-targeting and can be conjugated with peptides and radionuclides . This compound is significant in the field of radiopharmaceuticals due to its ability to form stable complexes with various metal ions, making it useful for diagnostic and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-SCN-Bn-PCTA (hydrochloride) involves multiple steps, starting with the preparation of the macrocyclic core followed by functionalization with an isothiocyanate group. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of p-SCN-Bn-PCTA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as chromatography and crystallization are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
p-SCN-Bn-PCTA (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with amines to form thiourea linkages.
Complexation Reactions: It forms stable complexes with metal ions such as copper, gallium, and yttrium.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions are metal-chelate complexes, which are used in various diagnostic and therapeutic applications .
Scientific Research Applications
p-SCN-Bn-PCTA (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to form stable metal complexes.
Biology: Employed in the labeling of biomolecules for imaging studies.
Medicine: Utilized in radiopharmaceuticals for tumor imaging and therapy.
Industry: Applied in the development of diagnostic agents and therapeutic radiopharmaceuticals
Mechanism of Action
The mechanism of action of p-SCN-Bn-PCTA (hydrochloride) involves its ability to form stable complexes with metal ions. These complexes can then be conjugated with biomolecules, allowing for targeted delivery to specific tissues or cells. The isothiocyanate group facilitates the conjugation with amines on peptides or proteins, forming stable thiourea linkages .
Comparison with Similar Compounds
Similar Compounds
- 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
- N,N′,N″-(1,4,7-triazacyclononane-1,4,7-triyl)triacetic acid (NOTA)
- 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA)
- Diethylenetriaminepentaacetic acid (DTPA)
Uniqueness
p-SCN-Bn-PCTA (hydrochloride) is unique due to its high stability and efficiency in forming metal complexes under mild conditions. This makes it particularly suitable for applications in radiopharmaceuticals where stability and specificity are crucial .
Properties
Molecular Formula |
C25H32Cl3N5O6S |
|---|---|
Molecular Weight |
637.0 g/mol |
IUPAC Name |
2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid;trihydrochloride |
InChI |
InChI=1S/C25H29N5O6S.3ClH/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21;;;/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36);3*1H/t22-;;;/m0.../s1 |
InChI Key |
OKAAFRRYKFQFDW-NNUMAELLSA-N |
Isomeric SMILES |
C1CN(CC2=NC(=CC=C2)CN([C@H](CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O.Cl.Cl.Cl |
Canonical SMILES |
C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















